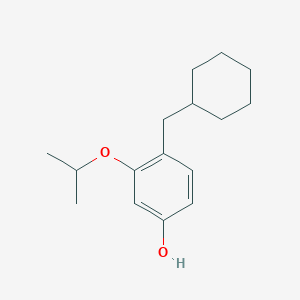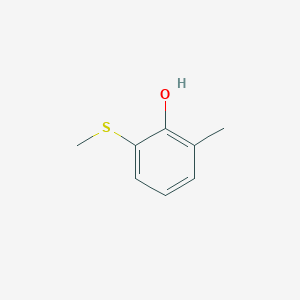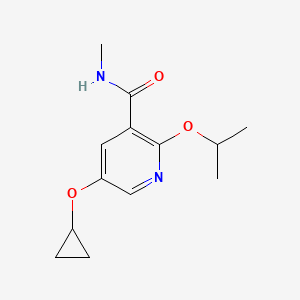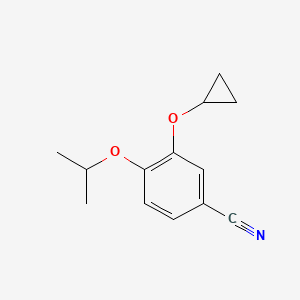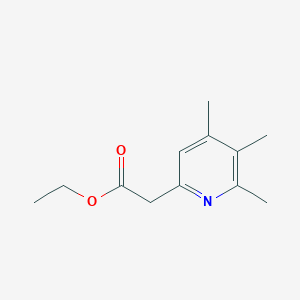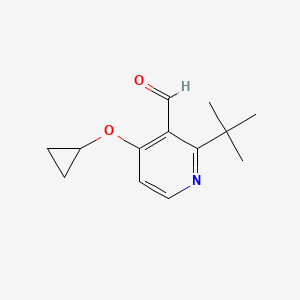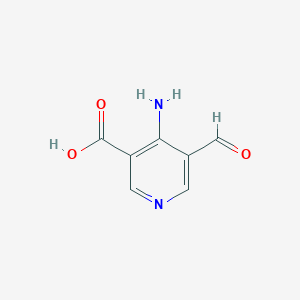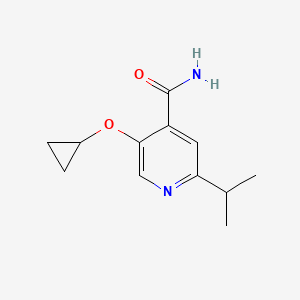
5-Cyclopropoxy-2-isopropylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-isopropylisonicotinamide is an organic compound with the molecular formula C12H16N2O2. It features a cyclopropoxy group and an isopropyl group attached to an isonicotinamide core. This compound is notable for its unique structural properties, which include a three-membered cyclopropane ring and a six-membered aromatic pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-isopropylisonicotinamide typically involves the reaction of isonicotinic acid with isopropylamine to form the isopropylisonicotinamide intermediate. This intermediate is then reacted with cyclopropyl alcohol under acidic conditions to yield the final product. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-2-isopropylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-2-isopropylisonicotinamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-isopropylisonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The cyclopropoxy and isopropyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 5-Cyclopropoxy-2-methylisonicotinamide
- 5-Cyclopropoxy-2-ethylisonicotinamide
- 5-Cyclopropoxy-2-propylisonicotinamide
Comparison: Compared to its similar compounds, 5-Cyclopropoxy-2-isopropylisonicotinamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-propan-2-ylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-7(2)10-5-9(12(13)15)11(6-14-10)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,15) |
InChI Key |
RAMQBIZJCSKRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C(=C1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


